Cas no 89040-08-4 (2-(4-methylbenzyl)thioethanol)

2-(4-methylbenzyl)thioethanol Chemical and Physical Properties
Names and Identifiers
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- 2-((4-Methylbenzyl)thio)ethanol
- 2-[(4-methylbenzyl)thio]ethanol(SALTDATA: FREE)
- 2-[(4-methylphenyl)methylsulfanyl]ethanol
- Ethanol, 2-[[(4-methylphenyl)methyl]thio]-
- 4-methylbenzyl 2-hydroxyethyl monosulfide
- BSJMWJZAXPXXHK-UHFFFAOYSA-N
- 2-{[(4-Methylphenyl)methyl]sulfanyl}ethan-1-ol
- CHEMBRDG-BB 9071815
- 89040-08-4
- 2-[(4-Methylbenzyl)thio]ethanol
- MFCD02755211
- AKOS005138052
- DTXSID50572722
- BS-35999
- CS-0358378
- SCHEMBL3053222
- s-(p-methylbenzyl)-2-mercaptoethanol
- 2-((4-Methylbenzyl)thio)ethan-1-ol
- 2-[(4-Methyl benzyl)sulfanyl]ethanol
- 2-(4-methylbenzyl)thioethanol
-
- MDL: MFCD02755211
- Inchi: InChI=1S/C10H14OS/c1-9-2-4-10(5-3-9)8-12-7-6-11/h2-5,11H,6-8H2,1H3
- InChI Key: BSJMWJZAXPXXHK-UHFFFAOYSA-N
- SMILES: CC1=CC=C(C=C1)CSCCO
Computed Properties
- Exact Mass: 182.07700
- Monoisotopic Mass: 182.07653624g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 4
- Complexity: 108
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 45.5Ų
Experimental Properties
- PSA: 45.53000
- LogP: 2.22050
2-(4-methylbenzyl)thioethanol Security Information
- Signal Word:warning
- Hazard Statement: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-(4-methylbenzyl)thioethanol Customs Data
- HS CODE:2930909090
- Customs Data:
China Customs Code:
2930909090Overview:
2930909090. Other organic sulfur compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2930909090. other organo-sulphur compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
2-(4-methylbenzyl)thioethanol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | B488513-100mg |
2-[(4-methylbenzyl)thio]ethanol |
89040-08-4 | 100mg |
$ 65.00 | 2022-06-07 | ||
abcr | AB222180-1 g |
2-[(4-Methylbenzyl)thio]ethanol; 95% |
89040-08-4 | 1g |
€128.10 | 2023-01-26 | ||
Fluorochem | 075079-5g |
2-[(4-Methylbenzyl)thio]ethanol |
89040-08-4 | 95% | 5g |
£167.00 | 2022-03-01 | |
Fluorochem | 075079-1g |
2-[(4-Methylbenzyl)thio]ethanol |
89040-08-4 | 95% | 1g |
£58.00 | 2022-03-01 | |
A2B Chem LLC | AB90732-1g |
2-((4-Methylbenzyl)thio)ethanol |
89040-08-4 | 95% | 1g |
$61.00 | 2024-04-19 | |
abcr | AB222180-5 g |
2-[(4-Methylbenzyl)thio]ethanol; 95% |
89040-08-4 | 5g |
€261.80 | 2022-06-02 | ||
abcr | AB222180-1g |
2-[(4-Methylbenzyl)thio]ethanol, 95%; . |
89040-08-4 | 95% | 1g |
€137.20 | 2025-02-17 | |
Ambeed | A786866-5g |
2-((4-Methylbenzyl)thio)ethanol |
89040-08-4 | 95+% | 5g |
$341.0 | 2024-04-16 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1429048-1g |
2-((4-Methylbenzyl)thio)ethan-1-ol |
89040-08-4 | 95+% | 1g |
¥1010.00 | 2024-04-26 | |
TRC | B488513-50mg |
2-[(4-methylbenzyl)thio]ethanol |
89040-08-4 | 50mg |
$ 50.00 | 2022-06-07 |
2-(4-methylbenzyl)thioethanol Related Literature
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Hideki Matsubara,Hiroyasu Kataoka,Hajime Ohtani Polym. Chem., 2010,1, 1056-1061
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Wolfgang Schrader,Saroj K. Panda,Klaus J. Brockmann,Thorsten Benter Analyst, 2008,133, 867-869
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Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
Additional information on 2-(4-methylbenzyl)thioethanol
Professional Introduction to 2-((4-Methylbenzyl)thio)ethanol (CAS No. 89040-08-4)
2-((4-Methylbenzyl)thio)ethanol, with the chemical name CAS No. 89040-08-4, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, characterized by its unique structural motif—a thioether linkage between an ethanol moiety and a 4-methylbenzyl group—has garnered attention for its potential applications in drug discovery and molecular design.
The structural framework of 2-((4-Methylbenzyl)thio)ethanol imparts distinct chemical properties that make it a valuable intermediate in synthetic chemistry. The presence of the thioether group enhances its reactivity, allowing for further functionalization through various organic transformations. This flexibility is particularly advantageous in the development of complex molecular architectures, which are often required in modern medicinal chemistry.
In recent years, there has been a growing interest in the development of novel bioactive molecules that incorporate aromatic and heterocyclic systems. The 4-methylbenzyl moiety in 2-((4-Methylbenzyl)thio)ethanol contributes to its aromatic character, which can be leveraged to enhance binding affinity and selectivity in drug-target interactions. This has led to its exploration as a building block in the synthesis of small-molecule inhibitors and modulators.
One of the most compelling aspects of 2-((4-Methylbenzyl)thio)ethanol is its utility in the synthesis of pharmacophores that exhibit pharmacological activity. For instance, derivatives of this compound have been investigated for their potential role in modulating enzyme activity and receptor binding. The thioether linkage provides a scaffold that can be modified to fine-tune physicochemical properties, such as solubility and metabolic stability, which are critical factors in drug development.
The pharmaceutical industry has increasingly recognized the importance of chiral molecules in drug design. The stereochemistry of 2-((4-Methylbenzyl)thio)ethanol presents an opportunity to explore enantioselective synthesis and catalysis. By controlling the stereochemical outcome during its preparation, researchers can generate enantiomerically pure compounds that may exhibit enhanced therapeutic efficacy and reduced side effects.
Recent advancements in computational chemistry have further enhanced the utility of CAS No. 89040-08-4. Molecular modeling studies have demonstrated that derivatives of this compound can interact with biological targets in specific ways, providing insights into their potential pharmacological effects. These studies often involve docking simulations and quantum mechanical calculations to predict binding affinities and interaction modes.
The synthesis of 2-((4-Methylbenzyl)thio)ethanol itself represents a fascinating challenge for organic chemists. Various synthetic routes have been reported, each with its own advantages and limitations. Common strategies include nucleophilic substitution reactions, reductive amination, and cross-coupling techniques. The choice of methodology often depends on the desired scale of production and the availability of starting materials.
In conclusion, 2-((4-Methylbenzyl)thio)ethanol (CAS No. 89040-08-4) is a versatile compound with significant potential in pharmaceutical research and development. Its unique structural features make it a valuable intermediate for synthesizing bioactive molecules, while its reactivity allows for further functionalization. As our understanding of molecular interactions continues to evolve, compounds like this are likely to play an increasingly important role in the discovery and development of new drugs.
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